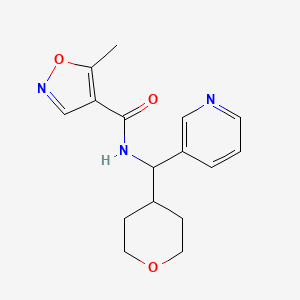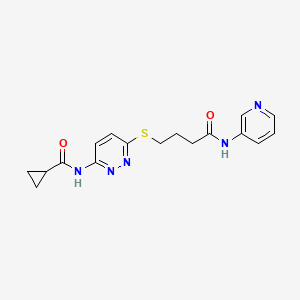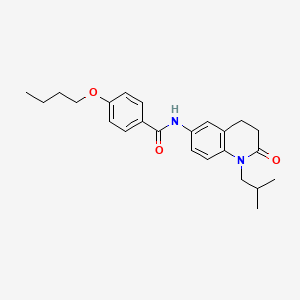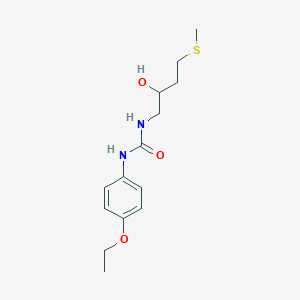
3,4-Dihydro-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dihydro-1,5-naphthyridin-2(1H)-one, commonly referred to as DHN-1, is a naturally occurring compound found in several plant species, such as the common garden pea (Pisum sativum). It is a member of the naphthyridinone class of compounds and is known for its pharmacological activity, including anti-inflammatory, antifungal, and antioxidant properties. DHN-1 is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis Methods
Microwave-Activated Inverse Electron-Demand Diels–Alder Reactions : Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized using the inverse electron-demand Diels–Alder reaction. This process involves Sonogashira cross-coupling reaction followed by an intramolecular reaction to yield 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones via an efficient synthetic route (Fadel et al., 2014).
Synthesis of 1,6-Naphthyridin-2(1H)-ones : These compounds, part of the naphthyridines family, have been synthesized using various methods, starting either from a preformed pyridine or pyridone ring. Their biomedical applications have also been explored (Oliveras et al., 2021).
Synthesis of Naphthyridine Derivatives : Novel methods for synthesizing various naphthyridine derivatives have been developed, including asymmetric hydrogenation and catalyst-free synthesis in aqueous medium, highlighting their versatile applications in synthetic organic chemistry (Júnior et al., 2016); (Mukhopadhyay et al., 2011).
Applications in Material Science
Organic Semiconductor Materials : A series of 4,8-substituted 1,5-naphthyridines have been synthesized, exhibiting properties suitable for electron-transport materials and hole-injecting/hole-transport materials. These are promising for applications in high-efficiency OLEDs due to their blue-emitting properties (Wang et al., 2012).
Dye-Sensitized Solar Cells (DSSCs) : 1,5-naphthyridine-based conjugated polymers have been synthesized and used as co-sensitizers in DSSCs. They enhanced the open-circuit voltage and fill factor, improving overall efficiencies (Mansha et al., 2019).
Applications in Biomedical Research
Anticancer Properties : Certain naphthyridin-2(1H)-one derivatives have been investigated for their anticancer activities, demonstrating potential in the treatment of various cancer types (Thi et al., 2015).
Antimicrobial Activity : Specific derivatives of 1,8-naphthyridines have shown significant inhibition of bacterial and fungal growth, highlighting their potential in antimicrobial therapy (Rao et al., 2023).
properties
IUPAC Name |
3,4-dihydro-1H-1,5-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-2,5H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMORUQRSHZOMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)





![5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2910187.png)

![N,N-diethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2910191.png)

![(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2910194.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2910195.png)